A Comprehensive Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid
A Comprehensive Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic Acid
Executive Summary: This document provides an in-depth technical overview of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, a non-canonical amino acid derivative crucial for advanced organic synthesis and pharmaceutical development. As a bifunctional molecule featuring a carboxylic acid and a stable, yet readily cleavable, Boc-protected amine, it serves as a valuable building block in the construction of complex peptidomimetics and pharmacologically active agents. This guide details its core physicochemical properties, provides validated protocols for its synthesis and deprotection, outlines methods for its analytical characterization, and discusses its applications, particularly its role as a key intermediate in the synthesis of modern therapeutics.
Introduction
The strategic use of protecting groups is fundamental to modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transforming other parts of a molecule. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection, particularly in peptide synthesis and medicinal chemistry.[1][2] Its widespread use is attributed to its remarkable stability under a broad range of nucleophilic and basic conditions, coupled with its clean and facile removal under mild acidic conditions.[3][][5]
Simultaneously, the incorporation of non-canonical amino acids (ncAAs) into peptide-based scaffolds has emerged as a powerful strategy in drug discovery. These unique building blocks, which deviate from the 20 proteinogenic amino acids, allow for the introduction of novel chemical functionalities and conformational constraints. This can lead to peptides with enhanced stability, improved pharmacokinetic profiles, and novel biological activities. (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is one such ncAA, valued for its utility in creating sophisticated molecular architectures.[6][7]
Core Physicochemical Properties
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a chiral carboxylic acid and a derivative of L-norvaline, featuring a phenyl group at the terminus of its side chain. The presence of the bulky, lipophilic Boc group and the phenyl ring significantly influences its solubility and handling characteristics compared to its parent amino acid.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid | N/A |
| Molecular Formula | C₁₆H₂₃NO₄ | [8] |
| Molecular Weight | 293.36 g/mol | [8][9] |
| CAS Number | 98628-27-4 | [10] |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | Data not consistently available; varies by purity. | N/A |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Methanol) | [11] |
| Chirality | (S)-configuration at the α-carbon | N/A |
Synthesis and Purification
The synthesis of this non-canonical amino acid is not trivial and requires a multi-step approach. A logical and efficient pathway involves the construction of the carbon backbone via a Wittig reaction, followed by asymmetric reduction to establish the correct stereochemistry.
Strategic Rationale
A robust synthetic strategy begins with a readily available chiral precursor to control the stereochemistry at the α-carbon. N-Boc-L-aspartic acid β-tert-butyl ester serves as an excellent starting point. The strategy involves:
-
Selective Reduction: Conversion of the α-carboxylic acid to an aldehyde without affecting the protected β-ester.
-
Chain Elongation: A Wittig reaction with a suitable phosphonium ylide to introduce the phenylethyl moiety and form the carbon skeleton.[12][13][14]
-
Asymmetric Hydrogenation: Stereoselective reduction of the newly formed double bond to set the final side-chain stereochemistry.
-
Deprotection: Removal of the side-chain ester to yield the final carboxylic acid.
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative methodology and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Aldehyde Formation
-
Dissolve N-Boc-L-aspartic acid β-tert-butyl ester (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add a solution of a selective reducing agent, such as DIBAL-H (1.1 eq), while maintaining the temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by adding methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.
Step 2: Wittig Reaction
-
Suspend benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under argon.
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.2 eq), dropwise. The solution should turn a deep orange/red color, indicating ylide formation.[15][16]
-
After stirring for 30 minutes, cool the mixture to -78 °C and add a solution of the crude aldehyde from Step 1 in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the unsaturated intermediate.
Step 3: Asymmetric Hydrogenation and Final Deprotection
-
Dissolve the unsaturated intermediate (1.0 eq) in degassed methanol.
-
Add a chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., Rh(COD)₂(DIPAMP)BF₄, 0.01 eq).
-
Pressurize the reaction vessel with H₂ gas (e.g., 50 psi) and stir at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by ¹H NMR), concentrate the solvent.
-
Dissolve the resulting crude material in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C to selectively cleave the side-chain tert-butyl ester.
-
Stir for 4-6 hours, then concentrate under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Purify the final product by recrystallization or flash chromatography to yield pure (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Table 2: Key Analytical Data and Expected Results
| Analysis Technique | Expected Observations |
| ¹H NMR | - Singlet ~1.4 ppm (9H, Boc group).- Multiplets ~1.6-2.0 ppm (4H, side-chain CH₂).- Multiplet ~2.6 ppm (2H, benzylic CH₂).- Multiplet ~4.2 ppm (1H, α-CH).- Multiplet ~7.1-7.3 ppm (5H, aromatic protons).- Broad singlet for NH and COOH protons. |
| ¹³C NMR | - Signal ~28 ppm (Boc CH₃).- Signals ~30-35 ppm (side-chain CH₂).- Signal ~53 ppm (α-C).- Signal ~80 ppm (Boc quaternary C).- Signals ~126-142 ppm (aromatic carbons).- Signals ~155 ppm (Boc C=O) and ~175 ppm (acid C=O). |
| FT-IR (cm⁻¹) | - Broad O-H stretch ~2500-3300 (carboxylic acid).- N-H stretch ~3300-3400.- C=O stretches ~1710 (acid) and ~1690 (carbamate).- C-H stretches (aromatic and aliphatic) ~2800-3100. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 292.15 |
| Chiral HPLC | A single major peak on a suitable chiral stationary phase (e.g., Chiralpak AD-H) to confirm high enantiomeric excess (>98%). |
Chemical Reactivity and Handling
Stability and Deprotection
The Boc group is the primary site of chemical reactivity under specific conditions. It is stable to a wide array of reagents, including strong bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent orthogonal protecting group.[3][] However, its key feature is its lability under acidic conditions.
The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger to prevent side reactions.[1]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected amino acid (1.0 eq) in a minimal amount of DCM.
-
Add a 25-50% solution of TFA in DCM (v/v) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) to obtain the free amine.
Safety and Handling
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is considered a laboratory chemical. Standard safety precautions should be observed.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[8][17][18]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[17][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17][19] Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).
-
Storage: Store in a cool, dry place in a tightly sealed container.
Applications in Research and Drug Development
The primary value of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid lies in its role as a specialized building block.
-
Peptidomimetics: Its unique side-chain structure allows for the synthesis of peptides with modified backbones or side chains, which can lead to improved resistance to enzymatic degradation and enhanced receptor binding affinity.
-
Pharmaceutical Intermediates: This molecule and its close analogs are critical intermediates in the synthesis of complex pharmaceutical agents. For instance, related structures are used in the synthesis of Sacubitril, a neprilysin inhibitor used in combination therapy for heart failure.[20][21]
-
Growth Hormone Secretagogues: The D-enantiomer of a structurally similar compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, has been incorporated into growth hormone secretagogues, demonstrating that this chemical scaffold is biologically relevant and can be modified to enhance potency and pharmacokinetic properties.[22][23]
Conclusion
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a well-defined chemical entity with significant utility for researchers in organic chemistry and drug discovery. Its properties are dictated by the interplay between the chiral amino acid core, the acid-labile Boc protecting group, and the hydrophobic phenylpentyl side chain. Understanding its synthesis, reactivity, and analytical profile allows scientists to effectively leverage this molecule as a sophisticated building block for creating novel compounds with tailored biological functions.
References
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
ChemTalk. The Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
BYJU'S. Wittig Reaction. [Link]
-
Chemsrc. 2-Amino-5-phenylpentanoic acid | CAS#:34993-02-7. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. [Link]
-
PubChem. (R)-4-(Boc-amino)-5-phenylpentanoic acid. [Link]
-
ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]
-
PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-4-(Boc-amino)-5-phenylpentanoic acid | C16H23NO4 | CID 2755985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid | Benchchem [benchchem.com]
- 10. 2-Amino-5-phenylpentanoic acid | CAS#:34993-02-7 | Chemsrc [chemsrc.com]
- 11. nbinno.com [nbinno.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. The Wittig Reaction | ChemTalk [chemistrytalk.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. fishersci.com [fishersci.com]
- 18. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
- 21. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
